4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.37. The purity is usually 95%.
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Biological Activity
4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound classified as a benzothiadiazine derivative. This compound has garnered attention due to its potential biological activities and therapeutic applications. Its unique structure includes a thiadiazine ring fused with various aromatic substituents, which may influence its pharmacological properties.
- Molecular Formula : C22H19BrN2O3S
- Molecular Weight : 471.4 g/mol
- CAS Number : 893789-52-1
Biological Activities
Research into the biological activity of this compound has revealed several potential therapeutic effects:
Anticancer Activity
Studies have indicated that benzothiadiazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Arresting the cell cycle at specific phases (e.g., G2-M phase) which is crucial for cancer treatment .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants are vital in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. In vitro studies have utilized assays such as the DPPH radical scavenging method to measure antioxidant activity. Compounds with similar structures have demonstrated promising results in scavenging free radicals .
Anti-inflammatory and Analgesic Effects
Benzothiadiazine derivatives are known for their anti-inflammatory and analgesic properties. This compound's structure may contribute to its ability to modulate inflammatory pathways and provide pain relief, making it a candidate for further research in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The bromine atom may enhance the compound's reactivity and interaction with biological targets.
- The dimethyl groups could influence the electronic properties of the molecule, affecting its binding affinity to specific receptors involved in cancer progression or inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-11-16(2)13-19(12-15)25-22(26)24(14-17-7-9-18(23)10-8-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORMVHPMGFLZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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